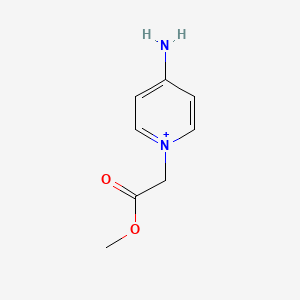
1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidine-3-carboxylicacid is a heterocyclic compound that contains both an oxadiazole ring and a pyrrolidine ring
Preparation Methods
The synthesis of 1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidine-3-carboxylicacid typically involves the formation of the oxadiazole ring followed by its attachment to the pyrrolidine ring. One common method involves the cyclization of an amidoxime with a suitable carboxylic acid derivative under acidic conditions . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as using high temperatures and specific catalysts .
Chemical Reactions Analysis
1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidine-3-carboxylicacid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidine-3-carboxylicacid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and chemicals.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidine-3-carboxylicacid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects . The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidine-3-carboxylicacid include other oxadiazole derivatives and pyrrolidine-containing compounds. For example:
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound shares the oxadiazole ring but differs in its additional functional groups.
1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride: This compound is structurally similar but contains a methanamine group instead of a pyrrolidine ring.
The uniqueness of 1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidine-3-carboxylicacid lies in its combination of the oxadiazole and pyrrolidine rings, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H15N3O3 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C10H15N3O3/c1-2-9-11-8(12-16-9)6-13-4-3-7(5-13)10(14)15/h7H,2-6H2,1H3,(H,14,15) |
InChI Key |
WEIWYZGHBXYRQV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NO1)CN2CCC(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


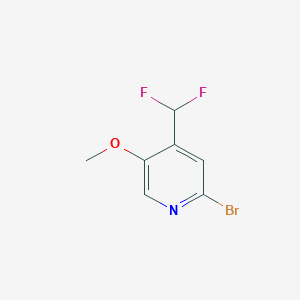
![tert-Butyl(4aR,8aR)-octahydro-6H-pyrido[3,4-b][1,4]oxazine-6-carboxylate](/img/structure/B13012943.png)
![4-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13012950.png)
![3-Chloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B13012956.png)
![7-Bromofuro[3,2-b]pyridine](/img/structure/B13012966.png)
![t-Butyl 3-[1-(methoxycarbonyl)ethyl]azetidine-1-carboxylate](/img/structure/B13012977.png)
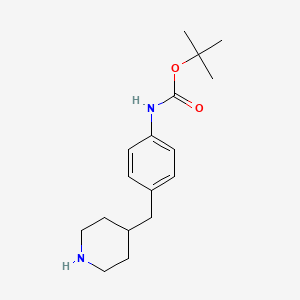
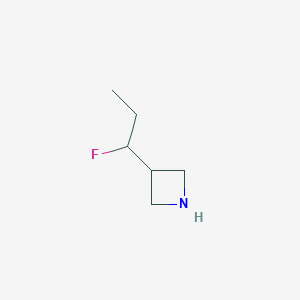
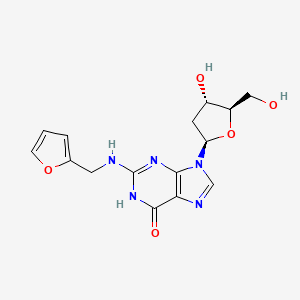
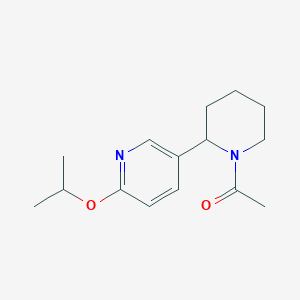
![(S)-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13012998.png)
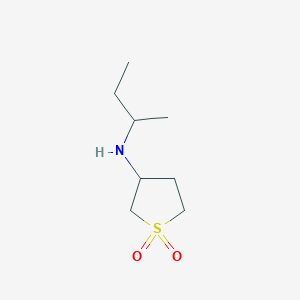
![Tert-butyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13013008.png)
